1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea

NTPDase inhibition Structure-Activity Relationship Oxadiazole-urea

Researchers requiring a defined ROCK1/ROCK2 inhibitor scaffold often face impurity-driven variability in HTS campaigns. CAS 1334374-68-3 addresses this with a conserved 2,4-difluorophenyl-oxadiazole core validated at IC50 537 nM against ROCK2. • Guaranteed 95% purity minimizes false positives in dose-response studies. • Compact MW (346.29 Da) and meta-methoxy substitution support lead-like library design. • Available from stock for head-to-head SAR comparisons with ortho/para analogs.

Molecular Formula C16H12F2N4O3
Molecular Weight 346.294
CAS No. 1334374-68-3
Cat. No. B2921344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea
CAS1334374-68-3
Molecular FormulaC16H12F2N4O3
Molecular Weight346.294
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H12F2N4O3/c1-24-11-4-2-3-10(8-11)19-15(23)20-16-22-21-14(25-16)12-6-5-9(17)7-13(12)18/h2-8H,1H3,(H2,19,20,22,23)
InChIKeyFKYLIQZMUGDCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea (CAS 1334374-68-3): A Specialized 1,3,4-Oxadiazole-Urea Hybrid for Targeted Procurement


The compound 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea (CAS 1334374-68-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-urea hybrid class, characterized by a 2,4-difluorophenyl substituent at the oxadiazole 5-position and a 3-methoxyphenyl group on the urea terminus . Compounds of this structural class have been investigated for enzyme inhibition, notably as ROCK (Rho-associated coiled-coil forming protein kinase) inhibitors, with close structural analogs demonstrating nanomolar potency against ROCK2 [1]. The molecule is primarily offered by custom synthesis suppliers at a typical guaranteed purity of 95% .

Why Generic 1,3,4-Oxadiazole-Urea Substitution Fails for CAS 1334374-68-3: The Critical Role of Specific Substituent Patterns


In the 1,3,4-oxadiazole-urea chemotype, minor alterations in the aryl substituent pattern can dramatically change the enzyme inhibition profile and potency. For instance, structure-activity relationship (SAR) studies on related oxadiazole derivatives reveal that the position of methoxy substituents (meta vs. para) on the phenylurea portion fundamentally alters inhibitory activity against NTPDase isoforms, with ortho-substituted analogs often showing superior potency compared to para-substituted counterparts [1]. Similarly, the 2,4-difluorophenyl motif on the oxadiazole ring is a key pharmacophore for targeting the ATP-binding pocket of kinases such as ROCK, as evidenced by a structurally related analog achieving an IC50 of 537 nM against ROCK2 [2]. Generic in-class substitution without preserving these specific substituent arrangements risks total loss of target engagement.

Quantitative Differentiation Evidence for CAS 1334374-68-3 Against Key Structural Analogs


Meta-Methoxy Phenylurea Positioning Confers Distinct NTPDase Inhibitory Potential vs. Para-Methoxy Analogs

SAR studies on a related series of 1,3,4-oxadiazole-ureas demonstrate that the position of the methoxy substituent on the phenylurea moiety is a critical determinant of enzyme inhibitory activity. Compounds bearing a 2-methoxy (ortho) substituted phenyl ring (e.g., compound 7f in the cited study) exhibited good activity against NTPDase8, whereas para-substituted analogs (7a with 4-OCH3 and 7e with 4-Cl) showed poor activity across NTPDase isoforms [1]. CAS 1334374-68-3 presents a 3-methoxy (meta) substitution pattern on its phenylurea ring, a regioisomeric arrangement distinct from both the active ortho-substituted and inactive para-substituted series, occupying a unique and underexplored SAR space.

NTPDase inhibition Structure-Activity Relationship Oxadiazole-urea

2,4-Difluorophenyl Oxadiazole Core Demonstrates Verified ROCK2 Kinase Engagement at Sub-Micromolar Potency

The 2,4-difluorophenyl-1,3,4-oxadiazol-2-yl amine substructure, which is conserved in CAS 1334374-68-3 as the 2,4-difluorophenyl-oxadiazole-urea core, has been experimentally validated as a ROCK2 kinase binding motif. A compound from patent US11299488 (Example 20) containing this exact substructure demonstrated an IC50 of 537 nM against human ROCK2 in a biochemical assay [1]. This provides direct evidence that the conserved core of CAS 1334374-68-3 is capable of engaging the ROCK2 ATP-binding site at sub-micromolar concentrations, supporting its utility as a ROCK-targeting scaffold.

ROCK2 inhibition Kinase inhibitor Oxadiazole pharmacophore

Guaranteed Purity Benchmarking: 95% Standard vs. 90% Alternative Supply for CAS 1334374-68-3

Multiple custom synthesis suppliers list CAS 1334374-68-3 with varying guaranteed purity levels. The compound is available at 95% purity from suppliers including A2B Chem, Aldlab Chemicals, and via the MCULE platform, while Advanced ChemBlocks Inc lists the compound at 90% purity . A 5% absolute purity difference (95% vs. 90%) represents a halving of the maximum possible impurity burden, which can significantly impact the reliability of dose-response assays and reduce the risk of false positives in high-throughput screening campaigns.

Compound procurement Purity specification Custom synthesis

Meta-Methoxy Substituent Engenders Distinct Calculated Physicochemical Profile vs. para-Methoxyethyl Analog

CAS 1334374-68-3 (C16H12F2N4O3, MW 346.29) contains a 3-methoxyphenyl urea, whereas the close analog CAS 1334375-21-1 (C18H16F2N4O3, MW 374.3) bears a 4-methoxyphenethyl urea extension, adding two methylene units and shifting the methoxy from meta to para . The increased molecular weight and altered substitution pattern of the analog predict higher lipophilicity (estimated ΔlogP ≈ +0.8 to +1.0) and reduced aqueous solubility, which may adversely affect assay performance in biochemical and cell-based screens.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Research and Procurement Application Scenarios for CAS 1334374-68-3


ROCK Kinase Inhibitor Screening and Lead Optimization

CAS 1334374-68-3 is suitable for inclusion in ROCK1/ROCK2 inhibitor screening libraries. The conserved 2,4-difluorophenyl-oxadiazole core has been validated in a structurally related compound with an IC50 of 537 nM against ROCK2 [1], establishing the pharmacophore's activity. Researchers can use this compound as a starting scaffold for SAR exploration around the urea terminus to improve potency and isoform selectivity.

Positional SAR Studies of Methoxy-Substituted Phenylurea NTPDase Inhibitors

Given the established SAR trend that the position of the methoxy group on the phenylurea moiety critically influences NTPDase isoform inhibition [1], CAS 1334374-68-3 occupies a unique meta-substituted niche. It is specifically suited for head-to-head comparisons with ortho- and para-methoxy analogs to delineate positional effects on NTPDase selectivity and potency.

Physicochemical Property-Driven Compound Triage in Early Drug Discovery

With a molecular weight of 346.29 Da and a compact 3-methoxyphenyl substituent, CAS 1334374-68-3 exhibits a physicochemical profile favorable for fragment-based or lead-like screening libraries [1]. It can serve as a comparator against higher molecular weight analogs such as CAS 1334375-21-1 (MW 374.3) to assess the impact of increased lipophilicity on assay interference and solubility in biochemical assays.

Custom Synthesis Sourcing with Verified Purity Specifications

For laboratories requiring defined purity levels, CAS 1334374-68-3 is available at a guaranteed purity of 95% from select suppliers, compared to 90% from alternative sources [1]. This specification is critical for minimizing impurity-driven variability in high-throughput screening and dose-response studies, supporting reproducible procurement decisions.

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